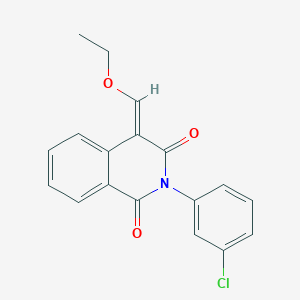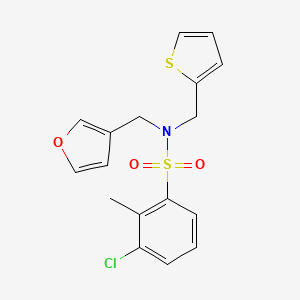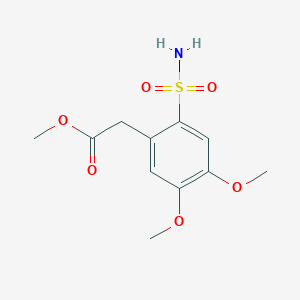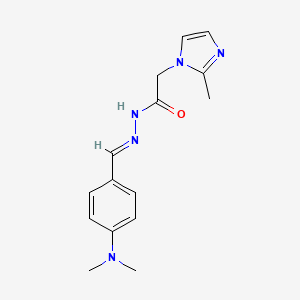
2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione" is a derivative of tetrahydroisoquinoline, a significant class of compounds with a wide range of chemical and pharmacological properties. While specific studies directly addressing this compound were not found, related research provides insights into the synthesis, structural analysis, and properties of closely related tetrahydroisoquinoline derivatives.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the Pictet-Spengler reaction, where imines react with acyl chlorides and AlCl3, followed by oxidation, to produce various substituted tetrahydroisoquinoline diones. This method has been used to prepare a new class of quinones within this structural framework (Shinkevich et al., 2011).
Molecular Structure Analysis
X-ray crystallography has been employed to elucidate the molecular structures of tetrahydroisoquinoline derivatives. These analyses reveal that the core structure can adopt different conformations depending on the substitution pattern, which significantly impacts the compound's chemical behavior and interaction potential (Shi et al., 2007).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including the Wittig reaction, which is used to introduce ethoxymethylidene groups, indicating the versatility of these compounds in synthetic chemistry (Kafka et al., 1996). Additionally, reactions with ethanolamine and isothiocyanic acid lead to molecular rearrangements and the formation of new derivatives, highlighting the reactivity of the chloroquinoline dione moiety (Klásek et al., 2020).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as crystal structure and solubility, are crucial for understanding their behavior in various environments. These characteristics are determined using techniques like X-ray diffraction and solid-state analysis, providing insight into the compound's stability and potential applications (Akkurt et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to the compound's applications. Studies on related compounds show diverse reactivity patterns, such as aerobic hydroxylation without the need for metal catalysts or reductants, indicating the potential for green chemistry applications (Yang et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Tetrahydroisoquinolines One area of interest in the study of 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives involves their synthesis. Kashdan, Schwartz, and Rapoport (1982) describe improved methods for synthesizing 1,2,3,4-tetrahydroisoquinolines, highlighting the synthesis of 2-(m-methoxyphenyl)ethylamine as a key step (Kashdan, Schwartz, & Rapoport, 1982). Villemin, Martin, and Khalid (1998) report on a solvent-free method under microwave irradiation for condensing 1,2,3,4-tetrahydroisoquinoline-1,3-dione and arylcarboxy-aldehydes, demonstrating an innovative approach in synthesizing these compounds (Villemin, Martin, & Khalid, 1998).
Crystal Structures and Conformation The crystal structures of various tetrahydroisoquinolinedione derivatives have been elucidated by Subbiah Pandi et al. (2002), revealing insights into their molecular conformations and intermolecular interactions. They found that the heterocyclic rings generally adopt planar conformations, and the packing in crystal structures is stabilized by C-H...O hydrogen bonds (Subbiah Pandi et al., 2002).
Potential Applications
Biological and Medicinal Applications While there is limited direct research on 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione specifically, related compounds have been explored for potential biological and medicinal applications. For instance, Hassanien, Abd El-Ghani, and Elbana (2022) synthesized novel compounds based on lawsone, showing potential antioxidant and antitumor activities, which could hint at similar properties in closely related chemical structures (Hassanien, Abd El-Ghani, & Elbana, 2022).
Catalysis and Chemical Reactions Anderson et al. (2017) investigated the transamination of a related compound, demonstrating its catalytic potential and implications in processes like laser tissue welding. This indicates a possibility for 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives in catalytic applications (Anderson et al., 2017).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties, develop new synthetic methods, or explore its potential applications.
Propiedades
IUPAC Name |
(4E)-2-(3-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-11-16-14-8-3-4-9-15(14)17(21)20(18(16)22)13-7-5-6-12(19)10-13/h3-11H,2H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXRQCYRSYXSOF-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)
![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)


![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)
![N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2490237.png)

![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)
![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)
![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)